molecular formula C11H12N2O3 B5605943 N-(2,5-dioxopyrrol-1-yl)spiro[2.3]hexane-2-carboxamide

N-(2,5-dioxopyrrol-1-yl)spiro[2.3]hexane-2-carboxamide

Cat. No.: B5605943
M. Wt: 220.22 g/mol
InChI Key: PDSDBLJDAZPLCA-UHFFFAOYSA-N
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Description

N-(2,5-dioxopyrrol-1-yl)spiro[23]hexane-2-carboxamide is a compound that features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dioxopyrrol-1-yl)spiro[2.3]hexane-2-carboxamide typically involves the cycloaddition of methylenecyclopropanes (MCPs) in the presence of a polypyridyl iridium (III) catalyst. This reaction is promoted by visible-light-induced photosensitization, leading to the formation of the spirocyclic framework under mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dioxopyrrol-1-yl)spiro[2.3]hexane-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the spirocyclic structure.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups onto the spirocyclic framework.

Scientific Research Applications

N-(2,5-dioxopyrrol-1-yl)spiro[2.3]hexane-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,5-dioxopyrrol-1-yl)spiro[2.3]hexane-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. For instance, in its potential role as an anticonvulsant, the compound may inhibit calcium currents mediated by Cav 1.2 (L-type) channels, thereby modulating neuronal activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-dioxopyrrol-1-yl)spiro[2.3]hexane-2-carboxamide is unique due to its specific spirocyclic arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(2,5-dioxopyrrol-1-yl)spiro[2.3]hexane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c14-8-2-3-9(15)13(8)12-10(16)7-6-11(7)4-1-5-11/h2-3,7H,1,4-6H2,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSDBLJDAZPLCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC2C(=O)NN3C(=O)C=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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